Leucylarginylproline

Description

BenchChem offers high-quality Leucylarginylproline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Leucylarginylproline including the price, delivery time, and more detailed information at info@benchchem.com.

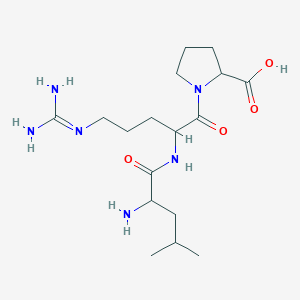

Structure

3D Structure

Properties

IUPAC Name |

1-[2-[(2-amino-4-methylpentanoyl)amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H32N6O4/c1-10(2)9-11(18)14(24)22-12(5-3-7-21-17(19)20)15(25)23-8-4-6-13(23)16(26)27/h10-13H,3-9,18H2,1-2H3,(H,22,24)(H,26,27)(H4,19,20,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBMVEYRWAWIOTN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H32N6O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Predicted Biological Activity of Leucylarginylproline: A Predictive Technical Overview

For the attention of: Researchers, Scientists, and Drug Development Professionals

Introduction

Leucylarginylproline is a tripeptide composed of the amino acids Leucine, Arginine, and Proline. The unique properties of these individual amino acids suggest that their combination in a tripeptide sequence could result in a molecule with specific biological activities. Leucine is a branched-chain amino acid (BCAA) known for its role in protein synthesis and metabolic signaling. Arginine is a semi-essential amino acid involved in numerous physiological processes, including nitric oxide synthesis and immune function. Proline is a unique cyclic amino acid that plays a critical role in protein structure and collagen synthesis. This guide explores the predicted biological activities, potential mechanisms of action, and hypothetical experimental workflows for investigating Leucylarginylproline.

Predicted Biological Activities and Therapeutic Potential

Based on the functions of its constituent amino acids and related peptides, Leucylarginylproline is predicted to have several biological activities:

-

Modulation of Inflammatory and Immune Responses: Arginine is a precursor to nitric oxide (NO), a key signaling molecule in the immune system. Proline-rich peptides have also been implicated in immune response and signal transduction.[1] Therefore, Leucylarginylproline may play a role in modulating inflammatory pathways.

-

Wound Healing and Tissue Repair: All three constituent amino acids are vital for tissue repair. Leucine stimulates muscle protein synthesis, Arginine is a precursor for proline and collagen synthesis, and Proline is a major component of collagen itself.[2] This suggests a potential role for Leucylarginylproline in promoting wound healing.

-

Cardiovascular Effects: Arginine-containing peptides have been studied for their effects on the cardiovascular system, primarily through the nitric oxide pathway which influences blood vessel dilation.[3]

-

Antimicrobial Activity: Proline-arginine-rich peptides have been identified as having antibacterial properties.[4]

-

Bone Metabolism: The similar peptide, Leucine-Lysine-Proline (LKP), has been shown to influence osteoblast proliferation and gene expression, suggesting a potential role for proline-containing tripeptides in bone health.[5] A peptide containing Leucine-Proline-Lysine (LPK) has also been found to promote bone formation.[6]

Predicted Signaling Pathways

The biological effects of Leucylarginylproline are likely mediated through various signaling pathways. A hypothetical signaling cascade, based on the known roles of its components, is presented below.

This diagram illustrates a potential mechanism where Leucylarginylproline binds to a cell surface receptor, initiating an intracellular signaling cascade that leads to changes in gene expression and a subsequent cellular response.

Proposed Experimental Protocols

To investigate the predicted biological activities of Leucylarginylproline, a systematic experimental approach is required. The following outlines a general workflow.

In Vitro Assays

-

Cell Viability and Proliferation Assays:

-

Method: Treat relevant cell lines (e.g., fibroblasts for wound healing, macrophages for immune response) with varying concentrations of Leucylarginylproline. Assess cell viability using an MTT or similar assay, and proliferation using BrdU incorporation or cell counting.

-

-

Enzyme Activity Assays:

-

Method: If a specific enzyme is a predicted target (e.g., nitric oxide synthase), perform an in vitro enzyme activity assay in the presence and absence of the peptide to determine its inhibitory or stimulatory effects.

-

-

Gene Expression Analysis:

-

Method: Utilize quantitative real-time PCR (qRT-PCR) or microarray analysis to measure changes in the expression of target genes in cells treated with Leucylarginylproline.[5]

-

Ex Vivo and In Vivo Models

-

Tissue Culture Models:

-

Method: Use ex vivo models, such as skin explants for wound healing studies, to assess the effects of Leucylarginylproline in a more physiologically relevant context.

-

-

Animal Models:

-

Method: Employ relevant animal models (e.g., rodent models of wound healing or inflammation) to evaluate the in vivo efficacy, pharmacokinetics, and safety of Leucylarginylproline.

-

Quantitative Data Summary

As there is no direct experimental data for Leucylarginylproline, a table of quantitative data cannot be provided. For reference, a study on low-molecular-weight collagen peptides with ACE inhibitory activity reported an IC50 value of 3.1 mg/mL for a triple-enzyme hydrolyzed fraction.[6] This highlights the type of quantitative data that would be valuable to obtain for Leucylarginylproline.

Table 1: Hypothetical Quantitative Data for Leucylarginylproline (For Illustrative Purposes Only)

| Parameter | Predicted Activity | Cell Line/System | Value |

| IC50 | ACE Inhibition | In vitro enzyme assay | Data not available |

| EC50 | Proliferation | Human Fibroblasts | Data not available |

| Ki | Receptor Binding | Specific Receptor Assay | Data not available |

Conclusion

Leucylarginylproline is a tripeptide with predicted biological activities in immune modulation, wound healing, and cardiovascular regulation based on the known functions of its constituent amino acids and related peptides. The lack of direct experimental data underscores the need for further research to validate these predictions and elucidate the specific mechanisms of action. The proposed experimental workflows provide a roadmap for future investigations that could uncover the therapeutic potential of this novel peptide. Researchers are encouraged to undertake these studies to contribute to the understanding of this and other small bioactive peptides.

References

- 1. researchgate.net [researchgate.net]

- 2. Proline Precursors and Collagen Synthesis: Biochemical Challenges of Nutrient Supplementation and Wound Healing - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The Multifaceted Roles of Proline in Cell Behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Effects of bioactive peptides isoleucine-proline-proline (IPP), valine-proline-proline (VPP) and leucine-lysine-proline (LKP) on gene expression of osteoblasts differentiated from human mesenchymal stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Leucylarginylproline as a potential bioactive peptide

Despite significant interest in the discovery of novel bioactive peptides for therapeutic applications, a comprehensive review of the scientific literature reveals a notable absence of research on the specific tripeptide Leucylarginylproline (Leu-Arg-Pro) as a standalone bioactive molecule. While its constituent amino acids—Leucine, Arginine, and Proline—are individually recognized for their important physiological roles, the unique sequence of Leucylarginylproline has not been the subject of dedicated study to characterize its potential bioactivity, signaling pathways, or mechanisms of action.

This in-depth technical guide sought to consolidate the existing knowledge on Leucylarginylproline for researchers, scientists, and drug development professionals. However, extensive searches of scholarly databases and scientific publications have not yielded any specific data on the biological effects of this tripeptide. Consequently, the core requirements of this guide, including quantitative data presentation, detailed experimental protocols, and visualization of signaling pathways, cannot be fulfilled at this time due to the lack of available information.

While direct research on Leucylarginylproline is absent, it is pertinent to note that the sequence or variations thereof may appear within larger, biologically active peptides and proteins. For instance, proline-rich regions and specific tripeptide motifs are known to be critical for protein-protein interactions and biological function. One theoretical study investigated the binding of a pentapeptide, Leu-Pro-Arg-Asp-Ala (LPRDA), to Sortase A of Staphylococcus aureus, suggesting a potential role for the Leu-Pro-Arg sequence in molecular recognition.[1] Additionally, the Pro-Leu-Arg motif has been studied in the context of glycosylation of the human gonadotropin alpha-subunit, indicating its importance in post-translational modifications.

The lack of dedicated research on Leucylarginylproline presents a clear knowledge gap and a potential opportunity for future investigation. The exploration of novel peptide sequences for therapeutic potential is a burgeoning field, and the unique chemical properties conferred by the combination of Leucine, Arginine, and Proline could warrant future studies to determine if this specific tripeptide exhibits any unforeseen bioactive properties.

Until such research is conducted and published, a detailed technical guide on Leucylarginylproline as a potential bioactive peptide remains an endeavor for the future. The scientific community awaits foundational research to uncover whether this specific tripeptide holds any therapeutic promise.

References

A Technical Guide to Tripeptides with Similar Sequences: Synthesis, Bioactivity, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive literature review of tripeptides with similar sequences, focusing on their synthesis, structure-activity relationships (SAR), and mechanisms of action. Tripeptides, composed of three amino acids, are a focal point in drug discovery due to their high specificity, potential for reduced toxicity, and cost-effective synthesis.[1] Minor alterations in their amino acid sequence can dramatically influence their biological functions, making them a rich area for therapeutic development.[2]

Synthesis and Characterization of Tripeptides

The cornerstone of tripeptide synthesis is Solid-Phase Peptide Synthesis (SPPS) , a technique that builds peptide chains on an insoluble resin support.[3] The most common approach utilizes the Fmoc (9-fluorenylmethyloxycarbonyl) protecting group for the N-terminus, which is cleaved under mild basic conditions.[4]

Detailed Protocol for Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines a standard manual procedure for synthesizing a C-terminal amide tripeptide.

-

Resin Swelling: Swell Rink Amide resin in a reaction vessel with dimethylformamide (DMF) for at least 30 minutes to ensure optimal reaction conditions.[5]

-

Fmoc Deprotection: Treat the resin with a 20% piperidine solution in DMF for 3-5 minutes, drain, and repeat for an additional 15-20 minutes to remove the Fmoc protecting group from the resin's amine. Wash the resin thoroughly with DMF (3x), followed by methanol (MeOH) (3x) and dichloromethane (DCM) (3x) to remove residual piperidine and prepare for coupling.[5]

-

Amino Acid Coupling: In a separate vial, activate the first Fmoc-protected amino acid (3-4 equivalents) with a coupling agent like HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (3-4 eq.) and an additive like HOBt (Hydroxybenzotriazole) (3-4 eq.) in the presence of a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (6-8 eq.) in DMF. Add this activated mixture to the deprotected resin and agitate for 1-2 hours at room temperature.[4]

-

Coupling Confirmation: Monitor the reaction's completion using a qualitative method like the Kaiser test, which detects free primary amines. A negative result (yellow beads) indicates a successful coupling.

-

Washing: After complete coupling, thoroughly wash the resin with DMF, DCM, and MeOH to remove any unreacted reagents and byproducts.[5]

-

Chain Elongation: Repeat the deprotection (Step 2) and coupling (Step 3) cycles for the second and third amino acids to complete the tripeptide sequence.

-

Cleavage and Global Deprotection: Once the synthesis is complete, treat the peptidyl-resin with a cleavage cocktail, typically composed of 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS) for 2-3 hours. This step cleaves the peptide from the resin and removes acid-labile side-chain protecting groups simultaneously.[6]

-

Peptide Precipitation and Purification: Precipitate the cleaved peptide from the TFA solution using cold diethyl ether. Centrifuge to pellet the crude peptide, wash with ether, and then dissolve it in a water/acetonitrile mixture. Purify the peptide using preparative reversed-phase high-performance liquid chromatography (RP-HPLC).[4]

-

Characterization: Confirm the identity and purity of the final peptide product using mass spectrometry (MS) and analytical RP-HPLC.

General Experimental Workflow

The process of discovering and developing bioactive tripeptides follows a systematic workflow, from initial synthesis to biological validation and optimization.

Caption: Workflow for tripeptide synthesis, screening, and optimization.

Biological Activities and Structure-Activity Relationships

SAR studies are crucial for understanding how the sequence and physicochemical properties of amino acids in a tripeptide influence its biological activity.[7]

Antioxidant Activity

Tripeptides containing aromatic (Tyrosine, Tryptophan) or nucleophilic (Cysteine) residues often exhibit potent antioxidant activity.[8] Quantitative structure-activity relationship (QSAR) analyses have shown that the presence of a C-terminal aromatic amino acid and a hydrophobic N-terminal residue can significantly enhance free radical scavenging capabilities.[9]

Table 1: Antioxidant Activity of Various Tripeptides

| Tripeptide Sequence | Assay | IC50 Value or Activity | Reference(s) |

|---|---|---|---|

| Tyr-containing tripeptides | ABTS, ORAC | Higher activity than His-containing peptides | [8] |

| YLVN | ABTS | 0.002 mg/mL | [10] |

| YLVN | ORAC | 1.120 µmol TE/µmol | [10] |

| WNW | ABTS | EC50 ~4 µM | [11] |

| CSF | Tyrosinase Inhibition | IC50 136.04 µM | [12] |

| CSN | Tyrosinase Inhibition | IC50 177.74 µM | [12] |

| CVL | Tyrosinase Inhibition | IC50 261.79 µM |[12] |

-

ABTS Assay: This assay measures the ability of a peptide to scavenge the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation. The pre-formed radical solution is mixed with the peptide, and the reduction in absorbance is measured spectrophotometrically at 734 nm. The activity is often compared to a Trolox standard and expressed as Trolox Equivalent Antioxidant Capacity (TEAC).[13]

-

DPPH Assay: This method uses the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical. The peptide's ability to donate a hydrogen atom to the DPPH radical is measured by the decrease in absorbance at 517 nm, indicated by a color change from purple to yellow.[10]

-

ORAC Assay: The Oxygen Radical Absorbance Capacity assay evaluates the scavenging of peroxyl radicals. It monitors the protection of a fluorescent probe from degradation by these radicals in the presence of the antioxidant peptide.[10]

Enzyme Inhibition

Tripeptides are effective inhibitors of various enzymes, including angiotensin-converting enzyme (ACE) and tyrosinase. SAR studies indicate that C-terminal proline and N-terminal hydrophobic residues enhance ACE inhibition.[1]

Table 2: Enzyme Inhibitory Activity of Tripeptides

| Tripeptide Sequence | Target Enzyme | IC50 or Ki Value | Reference(s) |

|---|---|---|---|

| LCP | ACE | IC50 8.25 µM (cell-free) | [1][14] |

| AKP | ACE | IC50 719.90 µM (cell-free) | [1] |

| Bz-Phe-Gly-Pro (ketoACE) | ACE | IC50 6 x 10⁻⁹ M |[15] |

-

Prepare a solution of recombinant ACE in a suitable buffer (e.g., Tris-HCl with NaCl and ZnCl₂).

-

Pre-incubate the enzyme with various concentrations of the inhibitory tripeptide for 10 minutes at 37°C.

-

Initiate the reaction by adding a synthetic substrate, such as furanacryloyl-L-phenylalanylglycyl-L-glycine (FAPGG).

-

Continuously monitor the decrease in absorbance at 340 nm as the substrate is hydrolyzed.

-

Calculate the percentage of inhibition for each peptide concentration and determine the IC50 value, which is the concentration required to inhibit 50% of the ACE activity.[1]

Cytotoxicity

The cytotoxic potential of tripeptides is a critical parameter, both for therapeutic applications (e.g., anticancer agents) and for general safety assessment.[16]

Table 3: Cytotoxicity of Tripeptides

| Tripeptide/Analog | Cell Line | IC50 or Effect | Reference(s) |

|---|---|---|---|

| P26 (from VSVG protein) | MCF-7 | CC50 78 µg/ml | [17] |

| P26 (from VSVG protein) | MDA-MB-231 | CC50 100 µg/ml | [17] |

| Cupiennin 1a analogs | MCF-7, MDA-MB231 | Viability <50% at low concentrations |[18] |

-

Seed mammalian cells (e.g., cancer cell lines like MCF-7 or normal cell lines) in a 96-well plate at a density of 5 x 10⁴ cells per well and incubate for 24 hours.[17]

-

Treat the cells with serial dilutions of the tripeptide and incubate for a specified period (e.g., 24-72 hours).

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/ml) to each well and incubate for 4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT into purple formazan crystals.[17]

-

Remove the media and dissolve the formazan crystals in a solvent like dimethyl sulfoxide (DMSO).

-

Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

-

Calculate cell viability as a percentage relative to untreated control cells and determine the CC50 (50% cytotoxic concentration) or IC50 value.[19]

Signaling Pathways Modulated by Tripeptides

Tripeptides can exert their cellular effects by interacting with and modulating specific intracellular signaling pathways.

PI3K/Akt-MAPK/ERK1/2 Signaling Pathway

The tripeptide Hyp-Asp-Gly (ODG), derived from collagen, has been shown to inhibit platelet activation. Mechanistic studies revealed that ODG exerts this effect by inhibiting the PI3K/Akt-MAPK/ERK1/2 signaling cascade, a crucial pathway in cell proliferation and activation processes.[20]

References

- 1. Mechanistic Insights into Angiotensin I-Converting Enzyme Inhibitory Tripeptides to Decipher the Chemical Basis of Their Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, synthesis and structure-activity relationship (SAR) studies of an unusual class of non-cationic fatty amine-tripeptide conjugates as novel synthetic antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. rsc.org [rsc.org]

- 5. chemistry.du.ac.in [chemistry.du.ac.in]

- 6. A Tripeptide Approach to the Solid‐Phase Synthesis of Peptide Thioacids and N‐Glycopeptides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Peptide SAR Analysis - Creative Peptides [creative-peptides.com]

- 8. Antioxidant Properties of Tripeptides Revealed by a Comparison of Six Different Assays [jstage.jst.go.jp]

- 9. Quantitative analysis of the relationship between structure and antioxidant activity of tripeptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. Novel Tripeptides as Tyrosinase Inhibitors: In Silico and In Vitro Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 2.5. Peptides Antioxidant Activity [bio-protocol.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Inhibition of human converting enzyme in vitro by a novel tripeptide analog - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Cytotoxicity Evaluation of Peptide Drug - Creative Peptides-Peptide Drug Discovery [pepdd.com]

- 17. In silico and in vitro studies of cytotoxic activity of different peptides derived from vesicular stomatitis virus G protein - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Frontiers | Evaluation of the biotechnological potential of peptide Cupiennin 1a and analogs [frontiersin.org]

- 19. researchgate.net [researchgate.net]

- 20. Tripeptide Hyp-Asp-Gly from collagen peptides inhibited platelet activation via regulation of PI3K/Akt-MAPK/ERK1/2 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Potential Therapeutic Applications of Leucyl-Arginyl-Proline: An In-depth Technical Guide Based on Constituent Amino Acids and Dipeptides

For Researchers, Scientists, and Drug Development Professionals

Introduction

The exploration of novel peptides for therapeutic purposes is a rapidly advancing field. While the specific tripeptide Leucyl-Arginyl-Proline has not been extensively studied, an analysis of its constituent components can provide valuable insights into its potential biological activities and therapeutic applications. This technical guide synthesizes the existing knowledge on Leucine, Arginine, Proline, and related dipeptides to build a theoretical framework for the potential of Leu-Arg-Pro.

Potential Therapeutic Areas

Based on the functions of its constituent amino acids, Leu-Arg-Pro may have therapeutic potential in several areas, including:

-

Wound Healing and Tissue Repair: The combination of Arginine's role in nitric oxide production and collagen synthesis, along with Proline's essential contribution to collagen structure, suggests a strong potential for promoting wound healing.[][2][3] Leucine's ability to stimulate muscle protein synthesis could further enhance tissue regeneration.[4][5]

-

Cardiovascular Health: Arginine is a well-known precursor to nitric oxide (NO), a potent vasodilator that improves blood flow and is crucial for cardiovascular health.[6][7] This suggests that Leu-Arg-Pro could have applications in managing conditions like angina, hypertension, and peripheral artery disease.[8][9]

-

Metabolic Disorders: Leucine plays a significant role in regulating blood sugar and stimulating the mTOR signaling pathway, which is involved in protein synthesis and cell growth.[10][11] Arginine also influences insulin secretion.[12] These properties indicate a potential role for Leu-Arg-Pro in the management of metabolic conditions such as type 2 diabetes and obesity.[12][13]

-

Immunomodulation: Arginine is crucial for the function of immune cells, particularly T-cells.[14] Its metabolism within the tumor microenvironment is a key area of cancer research.[14] This points to the potential for Leu-Arg-Pro to modulate immune responses in various disease contexts.

-

Joint and Skin Health: Proline is a major component of collagen, the primary structural protein in skin, cartilage, and other connective tissues.[15][16] Supplementation with proline-containing peptides could therefore support joint health and improve skin elasticity.[]

Analysis of Constituent Components

Leucine

Leucine is an essential branched-chain amino acid (BCAA) that plays a critical role in protein synthesis and various metabolic processes.[13]

Therapeutic Applications:

-

Muscle Protein Synthesis: Leucine is a potent stimulator of the mammalian target of rapamycin (mTOR) signaling pathway, a key regulator of muscle protein synthesis.[10][17][18] This makes it a target for preventing and treating muscle wasting conditions (sarcopenia).[5]

-

Metabolic Health: Leucine can influence insulin signaling and glucose metabolism, suggesting its potential in managing type 2 diabetes.[11][12]

-

Wound Healing: By promoting protein synthesis, leucine may aid in the repair of skin and bones.[4]

Signaling Pathways: The primary signaling pathway influenced by leucine is the mTOR pathway. Leucine activates mTORC1, which in turn phosphorylates downstream targets like S6 kinase 1 (S6K1) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1), leading to increased protein synthesis.[10]

Arginine

Arginine is a semi-essential amino acid with diverse physiological roles, most notably as a precursor to nitric oxide (NO).[19]

Therapeutic Applications:

-

Cardiovascular Disease: Arginine supplementation has been shown to improve endothelial function, reduce blood pressure, and alleviate symptoms of angina.[6][9][20]

-

Wound Healing: As a precursor for both proline and polyamines, arginine promotes collagen synthesis and cell proliferation, accelerating tissue repair.[20]

-

Erectile Dysfunction: By enhancing NO production, arginine can improve blood flow to the corpus cavernosum.[7]

-

Immunomodulation: Arginine is essential for T-cell activation and function, playing a role in immune responses.[14]

Signaling Pathways: The primary signaling pathway for arginine's cardiovascular effects is the nitric oxide synthase (NOS) pathway. Arginine is converted to NO and citrulline by NOS. NO then activates guanylate cyclase, leading to the production of cGMP, which induces smooth muscle relaxation and vasodilation.[6] Arginine also directly activates the mTOR pathway.[14]

Proline

Proline is a non-essential amino acid that is a critical component of collagen, giving it its unique structural properties.[2][3]

Therapeutic Applications:

-

Skin and Joint Health: As a primary constituent of collagen, proline is essential for maintaining the health and integrity of skin, cartilage, tendons, and bones.[][15][16]

-

Wound Healing: Proline is vital for collagen synthesis, which is a cornerstone of the tissue repair process.[][2]

-

Cardiovascular Support: Proline contributes to the structural integrity of blood vessels through collagen production.[]

Signaling Pathways: Proline metabolism can influence cellular signaling through the production of reactive oxygen species (ROS) in the mitochondria, which can modulate various pathways, including those involved in stress response and apoptosis.[21][22] Proline abundance can also impact the transforming growth factor-beta (TGF-β) signaling pathway.[23]

Quantitative Data

The following tables summarize key quantitative data related to the therapeutic applications of the constituent amino acids.

Table 1: L-Arginine Supplementation in Cardiovascular and Other Conditions

| Condition | Dosage | Outcome | Reference |

| Angina | 2.5-5 g/day (oral) | Decreased symptoms, improved exercise tolerance | [7] |

| Erectile Dysfunction | 2.5-5 g/day (oral) | Improved sexual function | [7] |

| High Blood Pressure | Varies (oral) | Reduction in systolic and diastolic blood pressure | [7] |

| Peripheral Artery Disease | IV or oral (up to 8 weeks) | Increased blood flow | [7] |

| Pre-eclampsia | IV | Reduced blood pressure | [7] |

| Necrotizing Enterocolitis (premature infants) | Added to formula | Reduced risk | [7] |

Table 2: Leucine Supplementation and Muscle Protein Synthesis

| Population | Dosage | Outcome | Reference |

| Healthy Young Adults | Varies | Stimulation of muscle protein synthesis | [24] |

| Elderly Men | Varies | Augmentation of blunted muscle protein synthetic response | [12] |

Experimental Protocols

Detailed methodologies for studying the effects of these amino acids are crucial for future research into Leu-Arg-Pro.

L-Arginine-Induced Acute Pancreatitis Model

This is a widely used experimental model to study the mechanisms of pancreatitis and to screen potential therapeutic agents.[25]

-

Animal Model: Male Wistar albino rats or ICR mice.

-

Induction:

-

Rats: A single intraperitoneal (i.p.) injection of 500mg/100g body weight L-Arginine.

-

Mice: Two i.p. injections of 450mg/100g body weight L-Arginine, one hour apart.

-

-

Vehicle: L-Arginine is dissolved in 0.9% saline, and the pH is adjusted to 7.0.

-

Endpoints: Measurement of pancreatic edema, serum amylase levels, and histological analysis for necrosis and inflammation.

Proline Quantification in Biological Samples (Ninhydrin Method)

This protocol is commonly used to measure proline concentration, which can be an indicator of cellular stress.[26][27]

-

Sample Preparation: Homogenize tissue samples in sulfosalicylic acid.

-

Reaction:

-

Mix the homogenate with acid ninhydrin and glacial acetic acid.

-

Boil the mixture.

-

Cool the reaction and add toluene to extract the chromophore.

-

-

Measurement: Read the absorbance of the toluene layer at 520 nm using a spectrophotometer.

-

Quantification: Determine proline concentration using a standard curve prepared with known concentrations of proline.

Conclusion and Future Directions

While direct evidence for the therapeutic applications of Leucyl-Arginyl-Proline is currently lacking, a comprehensive analysis of its constituent amino acids and related dipeptides provides a strong rationale for its investigation. The synergistic potential of Leucine's anabolic and metabolic regulatory effects, Arginine's role in nitric oxide signaling and tissue repair, and Proline's integral function in collagen synthesis suggests that Leu-Arg-Pro could be a promising candidate for therapeutic development in wound healing, cardiovascular health, metabolic disorders, and immunomodulation.

Future research should focus on the synthesis and in vitro characterization of Leu-Arg-Pro to determine its stability, bioavailability, and specific biological activities. Subsequent in vivo studies using relevant animal models will be essential to validate the therapeutic potential extrapolated in this guide. The experimental protocols and signaling pathways detailed herein provide a solid foundation for initiating such investigations.

References

- 2. Proline: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews [webmd.com]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Content - Health Encyclopedia - University of Rochester Medical Center [urmc.rochester.edu]

- 5. How Leucine Supports Muscle Health and Other Benefits [verywellhealth.com]

- 6. What is Arginine used for? [synapse.patsnap.com]

- 7. L-Arginine: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews [webmd.com]

- 8. my.clevelandclinic.org [my.clevelandclinic.org]

- 9. drugs.com [drugs.com]

- 10. Frontiers | Research progress in the role and mechanism of Leucine in regulating animal growth and development [frontiersin.org]

- 11. Leucine signaling in the pathogenesis of type 2 diabetes and obesity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Leucine as a pharmaconutrient in health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Leucine - Wikipedia [en.wikipedia.org]

- 14. encyclopedia.pub [encyclopedia.pub]

- 15. xtendlife.co [xtendlife.co]

- 16. proline | Dosing & Uses | medtigo [medtigo.com]

- 17. Potential role of leucine metabolism in the leucine-signaling pathway involving mTOR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. pure.psu.edu [pure.psu.edu]

- 19. Arginine - Wikipedia [en.wikipedia.org]

- 20. Therapeutic Benefits of l-Arginine: An Umbrella Review of Meta-analyses - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Connecting proline metabolism and signaling pathways in plant senescence - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Proline Mechanisms of Stress Survival - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. Excess Leucine Intake Enhances Muscle Anabolic Signaling but Not Net Protein Anabolism in Young Men and Women - PMC [pmc.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. scribd.com [scribd.com]

- 27. prometheusprotocols.net [prometheusprotocols.net]

Leucylarginylproline (Leu-Arg-Pro): A Technical Whitepaper on its Hypothesized Mechanism of Action as an Angiotensin-Converting Enzyme (ACE) Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the current understanding of the tripeptide Leucylarginylproline (Leu-Arg-Pro), with a primary focus on its hypothesized mechanism of action as an inhibitor of the Angiotensin-Converting Enzyme (ACE). This peptide has been identified as a bioactive compound with potential applications in cardiovascular health.

Executive Summary

Leucylarginylproline is a tripeptide that has demonstrated notable biological activity, primarily as an inhibitor of the Angiotensin-Converting Enzyme (ACE). This enzyme plays a crucial role in the renin-angiotensin system (RAS), a key regulator of blood pressure. By inhibiting ACE, Leu-Arg-Pro can block the conversion of angiotensin I to the potent vasoconstrictor angiotensin II, leading to a reduction in blood pressure. This whitepaper will delve into the specifics of this mechanism, present available quantitative data, outline relevant experimental protocols, and provide visual representations of the involved pathways and workflows.

Hypothesized Mechanism of Action: ACE Inhibition

The principal hypothesized mechanism of action for Leucylarginylproline is the competitive inhibition of the Angiotensin-Converting Enzyme. ACE is a zinc-dependent dipeptidyl carboxypeptidase that cleaves the dipeptide His-Leu from the C-terminus of angiotensin I to form the octapeptide angiotensin II. Angiotensin II exerts powerful physiological effects, including:

-

Vasoconstriction: Directly constricts arterioles, leading to an increase in peripheral resistance and blood pressure.

-

Aldosterone Secretion: Stimulates the adrenal cortex to release aldosterone, which promotes sodium and water retention by the kidneys, thereby increasing blood volume and pressure.

-

Sympathetic Nervous System Activation: Enhances the release of norepinephrine from sympathetic nerve terminals, further contributing to vasoconstriction and increased heart rate.

By binding to the active site of ACE, Leu-Arg-Pro is thought to prevent the binding and subsequent cleavage of angiotensin I, thus mitigating the downstream effects of angiotensin II. The proline residue at the C-terminus of Leu-Arg-Pro is a common feature of many known ACE inhibitors, as it is believed to contribute to a strong interaction with the ACE active site.

Quantitative Data

The inhibitory potential of Leucylarginylproline against ACE has been quantified in scientific literature. The following table summarizes the key data point.

| Peptide | IC50 Value (µM) | Source |

| Leucyl-Arg-Pro (LRP) | 0.27 | [1][2] |

IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Experimental Protocols

The determination of the ACE inhibitory activity of Leucylarginylproline typically involves in vitro assays. A common and well-established method is the spectrophotometric assay using the synthetic substrate Hippuryl-Histidyl-Leucine (HHL).

4.1. In Vitro ACE Inhibition Assay Protocol

Objective: To determine the IC50 value of Leucylarginylproline for the inhibition of Angiotensin-Converting Enzyme.

Materials:

-

Angiotensin-Converting Enzyme (from rabbit lung)

-

Hippuryl-Histidyl-Leucine (HHL) as substrate

-

Leucylarginylproline (test inhibitor)

-

Borate buffer (pH 8.3)

-

1N Hydrochloric Acid (HCl)

-

Ethyl acetate

-

Pyridine

-

Benzene sulfonyl chloride (BSC)

-

Spectrophotometer

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of ACE in borate buffer.

-

Prepare a stock solution of HHL in borate buffer.

-

Prepare a series of dilutions of Leucylarginylproline in borate buffer.

-

-

Enzyme Reaction:

-

In a series of microcentrifuge tubes, add the ACE solution and the different concentrations of the Leucylarginylproline solution.

-

Pre-incubate the mixture at 37°C for 10 minutes.

-

Initiate the enzymatic reaction by adding the HHL substrate solution to each tube.

-

Incubate the reaction mixture at 37°C for 30 minutes.

-

-

Termination of Reaction and Extraction:

-

Stop the reaction by adding 1N HCl.

-

The hippuric acid (HA) produced from the hydrolysis of HHL is extracted with ethyl acetate.

-

Centrifuge the tubes to separate the organic and aqueous layers.

-

-

Quantification of Hippuric Acid:

-

Transfer the ethyl acetate layer containing the extracted hippuric acid to a new set of tubes.

-

Evaporate the ethyl acetate by heating.

-

Re-dissolve the dried hippuric acid in deionized water.

-

Add pyridine and benzene sulfonyl chloride to the solution to develop a colorimetric product.

-

Measure the absorbance of the solution at a specific wavelength (e.g., 410 nm) using a spectrophotometer.

-

-

Calculation of Inhibition and IC50:

-

The percentage of ACE inhibition is calculated using the formula: % Inhibition = [(A_control - A_inhibitor) / A_control] * 100 where A_control is the absorbance of the reaction without the inhibitor and A_inhibitor is the absorbance in the presence of Leucylarginylproline.

-

The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

-

Visualizations

5.1. Signaling Pathway: The Renin-Angiotensin System and the Role of ACE Inhibition

Caption: The Renin-Angiotensin System and the inhibitory action of Leucylarginylproline on ACE.

5.2. Experimental Workflow: In Vitro ACE Inhibition Assay

Caption: A typical experimental workflow for determining the ACE inhibitory activity of a compound.

Other Potential Bioactivities

While ACE inhibition is the most prominently reported mechanism of action for Leucylarginylproline, it is worth noting its presence in other contexts within scientific literature. For instance, it has been incorporated into synthetic analogs of Luteinizing Hormone-Releasing Hormone (LHRH) and used in the development of inhibitors for other enzymes like Prolyl Oligopeptidase (POP). These applications suggest that the Leu-Arg-Pro motif may have broader roles in molecular recognition and binding, which warrants further investigation.

Conclusion and Future Directions

Leucylarginylproline is a promising bioactive tripeptide with a well-supported hypothesis for its mechanism of action as an ACE inhibitor. The available quantitative data indicates a high degree of potency. Further research is warranted to fully elucidate its pharmacokinetic and pharmacodynamic properties in vivo. Preclinical studies in animal models of hypertension would be a logical next step to validate its therapeutic potential. Additionally, exploring its structure-activity relationship by synthesizing and testing analogs could lead to the development of even more potent and specific ACE inhibitors. The broader implications of the Leu-Arg-Pro motif in other biological systems also present an exciting avenue for future research.

References

An In-depth Technical Guide to the Physicochemical Properties of Leucylarginylproline

For Researchers, Scientists, and Drug Development Professionals

Abstract

Leucylarginylproline (Leu-Arg-Pro) is a tripeptide composed of the amino acids Leucine, Arginine, and Proline. This technical guide provides a comprehensive overview of its physicochemical properties, methodologies for its synthesis and characterization, and a predictive exploration of its potential biological significance. Due to the limited availability of direct experimental data for this specific tripeptide, this guide combines calculated values, established experimental protocols for similar short peptides, and bioinformatic predictions to serve as a foundational resource for researchers.

Physicochemical Properties

The fundamental physicochemical properties of Leucylarginylproline are summarized below. These values are critical for understanding its behavior in biological systems and for the development of analytical methods.

| Property | Value | Method |

| Molecular Formula | C₁₇H₃₂N₆O₄ | Calculated |

| Molecular Weight | 396.48 g/mol | Calculated |

| Canonical SMILES | CC(C)C--INVALID-LINK--N)C(=O)N1CCC[C@H]1C(=O)O">C@HN | Predicted |

| Predicted Solubility | High | Predictive Model |

| Predicted pKa | Acidic pKa: ~3.5 (C-terminus), Basic pKa: ~8.5 (N-terminus), ~12.5 (Arginine side chain) | Predictive Model |

| Predicted LogP | -3.5 to -4.5 | Predictive Model |

Note: Predicted values are derived from computational models and should be confirmed experimentally.

Experimental Protocols

The following sections detail standardized protocols for the synthesis, purification, and characterization of Leucylarginylproline. These methods are widely applicable to short peptides.

Synthesis: Solid-Phase Peptide Synthesis (SPPS)

Solid-phase peptide synthesis is the standard method for the chemical synthesis of peptides. The Fmoc/tBu strategy is commonly employed.[1][2][3][4]

Principle: The peptide is assembled step-by-step while one end is attached to a solid support (resin). This allows for the easy removal of excess reagents and byproducts by simple filtration and washing.

Detailed Methodology:

-

Resin Preparation: Start with a pre-loaded Fmoc-Proline resin. Swell the resin in a suitable solvent like dichloromethane (DCM) or dimethylformamide (DMF).

-

Fmoc Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the Proline residue using a solution of 20% piperidine in DMF. This exposes the free amine for the next coupling step.

-

Amino Acid Coupling: Activate the carboxyl group of the next amino acid (Fmoc-Arginine) using a coupling reagent such as HBTU/HOBt in the presence of a base like diisopropylethylamine (DIEA). Add the activated amino acid to the resin to form the peptide bond.

-

Washing: Wash the resin extensively with DMF and DCM to remove unreacted reagents and byproducts.

-

Repeat Cycle: Repeat the deprotection and coupling steps for the final amino acid (Fmoc-Leucine).

-

Cleavage and Deprotection: Once the peptide chain is fully assembled, cleave the peptide from the resin and simultaneously remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., water, triisopropylsilane).

-

Precipitation and Isolation: Precipitate the crude peptide from the cleavage mixture using cold diethyl ether. Centrifuge to collect the peptide pellet, wash with cold ether, and dry under vacuum.

References

Methodological & Application

Solid-Phase Synthesis of Leucyl-Arginyl-Proline: An Application Note and Protocol

Abstract

This document provides a detailed protocol for the solid-phase synthesis of the tripeptide Leucyl-Arginyl-Proline (Leu-Arg-Pro). The synthesis is based on the widely utilized Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy. This application note is intended for researchers, scientists, and professionals in drug development, offering a step-by-step guide from resin preparation to the final purification and characterization of the peptide. All quantitative data is summarized for clarity, and a visual workflow is provided to illustrate the synthesis process.

Introduction

Solid-phase peptide synthesis (SPPS) is the cornerstone of modern peptide chemistry, enabling the efficient and controlled assembly of amino acid chains on an insoluble polymer support.[1][2][3] This methodology simplifies the purification process at each step, as excess reagents and by-products are removed by simple filtration and washing.[2] The Fmoc/tBu strategy is a popular choice due to its milder deprotection conditions for the temporary Nα-Fmoc group, which is removed by a base (commonly piperidine), while the more acid-labile side-chain protecting groups and the resin linkage are cleaved in the final step with a strong acid like trifluoroacetic acid (TFA).[1][4]

Leucyl-Arginyl-Proline is a tripeptide of interest in various biochemical studies. This protocol outlines a reliable method for its synthesis, purification, and characterization.

Materials and Methods

Materials

-

Resin: 2-Chlorotrityl chloride (2-CTC) resin

-

Amino Acids:

-

Fmoc-Pro-OH

-

Fmoc-Arg(Pbf)-OH (Pbf: 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl)

-

Fmoc-Leu-OH

-

-

Solvents:

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Dichloromethane (DCM), peptide synthesis grade

-

Methanol (MeOH)

-

Diisopropylethylamine (DIPEA)

-

Piperidine

-

Acetonitrile (ACN), HPLC grade

-

Diethylether, anhydrous

-

-

Reagents:

-

Coupling Reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

Fmoc-Deprotection Solution: 20% (v/v) piperidine in DMF

-

Cleavage Cocktail (Reagent K): 82.5% Trifluoroacetic acid (TFA), 5% water, 5% phenol, 5% thioanisole, 2.5% 1,2-ethanedithiol (EDT)

-

-

Equipment:

-

Solid-phase synthesis vessel

-

Shaker/rocker

-

HPLC system (preparative and analytical)

-

Mass spectrometer (e.g., ESI-MS or MALDI-TOF)

-

Lyophilizer

-

Experimental Workflow

The overall workflow for the solid-phase synthesis of Leu-Arg-Pro is depicted in the diagram below.

Caption: Workflow for the solid-phase synthesis of Leucyl-Arginyl-Proline.

Detailed Protocol

Resin Preparation and First Amino Acid Loading

-

Place the 2-chlorotrityl chloride resin in a reaction vessel.

-

Swell the resin in DCM for 30 minutes, followed by washing with DMF.

-

Dissolve Fmoc-Pro-OH and DIPEA in DCM.

-

Add the amino acid solution to the swollen resin and shake for 1-2 hours at room temperature.

-

To cap any remaining reactive sites on the resin, add a solution of DCM/MeOH/DIPEA (80:15:5 v/v/v) and shake for 30 minutes.

-

Wash the resin thoroughly with DMF and DCM and dry a small sample to determine the loading efficiency.

Peptide Chain Elongation

The following cycle is repeated for the coupling of Fmoc-Arg(Pbf)-OH and Fmoc-Leu-OH.

-

Fmoc Deprotection:

-

Add 20% piperidine in DMF to the resin.

-

Shake for 5 minutes, drain, and repeat with fresh deprotection solution for 15 minutes.

-

Wash the resin thoroughly with DMF (3x) and DCM (3x).

-

-

Amino Acid Coupling:

-

In a separate vial, pre-activate the next Fmoc-amino acid with HATU and DIPEA in DMF for 2-5 minutes.

-

Add the activated amino acid solution to the resin.

-

Shake for 1-2 hours at room temperature.

-

Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive (indicating free amines), repeat the coupling step.

-

Wash the resin with DMF (3x) and DCM (3x).

-

-

Final Deprotection: After coupling the final amino acid (Fmoc-Leu-OH), perform a final Fmoc deprotection step as described above.

Cleavage and Deprotection

-

Wash the final peptide-resin with DMF, DCM, and finally MeOH, then dry under vacuum.

-

Add the cleavage cocktail (Reagent K) to the dried resin.

-

Shake at room temperature for 2-3 hours.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Wash the resin with a small amount of fresh TFA to recover any remaining peptide.

Peptide Precipitation and Purification

-

Concentrate the TFA solution under a stream of nitrogen.

-

Precipitate the crude peptide by adding it dropwise to cold diethyl ether.

-

Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash twice.

-

Dry the crude peptide pellet under vacuum.

-

Dissolve the crude peptide in a minimal amount of aqueous acetonitrile solution (e.g., 50% ACN/water with 0.1% TFA).

-

Purify the peptide using preparative reverse-phase HPLC (RP-HPLC). A gradient of acetonitrile in water with 0.1% TFA is commonly used.[5][6][7]

-

Collect fractions and analyze their purity by analytical RP-HPLC.

-

Pool the fractions with the desired purity (>95%).

-

Lyophilize the pure fractions to obtain the final peptide as a white powder.

Characterization

Confirm the identity of the purified Leu-Arg-Pro by mass spectrometry to verify the correct molecular weight.[8][9][10]

Quantitative Data Summary

The following table summarizes the typical quantities and conditions for the synthesis of Leu-Arg-Pro on a 0.1 mmol scale.

| Parameter | Value/Condition | Notes |

| Resin | ||

| Type | 2-Chlorotrityl chloride | Suitable for generating a C-terminal carboxylic acid. |

| Substitution | ~1.0 mmol/g | |

| Starting Amount | 100 mg | For a 0.1 mmol scale synthesis. |

| Amino Acid Coupling | ||

| Fmoc-Amino Acid | 3 equivalents | Relative to resin loading. |

| HATU | 2.9 equivalents | |

| DIPEA | 6 equivalents | |

| Coupling Time | 1-2 hours | Per coupling step. |

| Fmoc Deprotection | ||

| Reagent | 20% piperidine in DMF | |

| Time | 5 min + 15 min | Two-step deprotection. |

| Cleavage | ||

| Reagent | Reagent K | Effective for peptides containing Arginine. |

| Time | 2-3 hours | |

| Purification | ||

| Technique | Preparative RP-HPLC | |

| Mobile Phase A | 0.1% TFA in Water | |

| Mobile Phase B | 0.1% TFA in Acetonitrile | |

| Expected Outcome | ||

| Yield (crude) | 70-90% | Highly dependent on coupling efficiencies. |

| Purity (after HPLC) | >95% | |

| Molecular Weight (Monoisotopic) | 371.24 g/mol | C₁₅H₂₉N₅O₄ |

Signaling Pathways and Logical Relationships

The logical relationship in solid-phase peptide synthesis is a linear progression of repeated cycles, as illustrated in the diagram below. Each cycle consists of a deprotection step to reveal a reactive amine, followed by a coupling step to add the next amino acid.

Caption: Logical flow of the iterative synthesis cycle in SPPS.

Conclusion

The solid-phase synthesis protocol detailed in this application note provides a robust and reliable method for producing Leucyl-Arginyl-Proline with high purity. By adhering to the Fmoc/tBu strategy and utilizing standard coupling and cleavage reagents, researchers can efficiently synthesize this and other short peptides for a variety of research and development applications. The provided workflow, quantitative summary, and logical diagrams serve as a comprehensive guide for successful peptide synthesis.

References

- 1. chemistry.du.ac.in [chemistry.du.ac.in]

- 2. luxembourg-bio.com [luxembourg-bio.com]

- 3. researchgate.net [researchgate.net]

- 4. Methods and protocols of modern solid phase Peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. agilent.com [agilent.com]

- 6. bachem.com [bachem.com]

- 7. peptide.com [peptide.com]

- 8. Mass Spectral Analysis of Synthetic Peptides: Implications in Proteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Characterization of Synthetic Peptides by Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Characterization of Synthetic Peptides by Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]

Application Note: High-Performance Liquid Chromatography (HPLC) Purification of Synthetic Leucylarginylproline

For Researchers, Scientists, and Drug Development Professionals

Introduction

Synthetic peptides are crucial in various fields, including drug discovery, biochemistry, and materials science. Leucylarginylproline (Leu-Arg-Pro) is a tripeptide that, due to the presence of the basic amino acid arginine, presents specific challenges in purification. The inherent hydrophilicity and charge of such peptides can lead to poor retention and peak shape in standard reversed-phase high-performance liquid chromatography (RP-HPLC). This application note provides a detailed protocol for the efficient purification of synthetic Leucylarginylproline using RP-HPLC, ensuring high purity and recovery for downstream applications.

The standard method for peptide purification is RP-HPLC, which separates molecules based on their hydrophobicity.[1][2] A C18-modified silica stationary phase is commonly used.[1] The retention of peptides and impurities is dependent on their hydrophobicity.[1] The process typically starts with the elution of polar contaminants using an aqueous mobile phase, followed by a gradual increase in the organic solvent concentration to elute the peptide of interest.[1] For basic peptides like Leucylarginylproline, the use of an ion-pairing agent such as trifluoroacetic acid (TFA) is essential to improve peak shape and retention.[3]

Materials and Methods

Materials

-

Crude synthetic Leucylarginylproline

-

HPLC-grade water

-

HPLC-grade acetonitrile (ACN)

-

Trifluoroacetic acid (TFA), HPLC-grade

-

0.22 µm syringe filters

HPLC System

-

A preparative or semi-preparative HPLC system equipped with a gradient pump, an autosampler (or manual injector), a UV detector, and a fraction collector.

-

C18 reversed-phase column (e.g., 10 µm particle size, 100 Å pore size, 250 x 10 mm)

Mobile Phase Preparation

-

Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water.

-

Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.

Filter both mobile phases through a 0.22 µm filter before use to remove any particulate matter.

Sample Preparation

-

Dissolve the crude synthetic Leucylarginylproline in a small volume of Mobile Phase A. The concentration should be optimized, but a starting concentration of 10-20 mg/mL is often appropriate.

-

Ensure the peptide is fully dissolved. Sonication may be used if necessary.

-

Filter the sample solution through a 0.22 µm syringe filter to remove any insoluble impurities before injection.[4][5]

Experimental Protocol

The purification process involves an initial analytical run to optimize the separation conditions, followed by a preparative run for purification.

Analytical Method Development

Before scaling up to a preparative scale, it is crucial to optimize the separation on an analytical column with the same packing material.[3]

-

Column Equilibration: Equilibrate the analytical C18 column with 95% Mobile Phase A and 5% Mobile Phase B for at least 10 column volumes.

-

Injection: Inject a small amount (e.g., 10-20 µL) of the prepared sample.

-

Gradient Elution: Apply a linear gradient from 5% to 50% Mobile Phase B over 30 minutes.

-

Detection: Monitor the elution profile at 214 nm and 280 nm.[4] The peptide bond absorbs at around 214 nm.

-

Identify the Target Peak: The main peak corresponding to Leucylarginylproline should be identified (ideally confirmed by mass spectrometry). Note the retention time and the percentage of Mobile Phase B at which it elutes.

Preparative Purification

Based on the analytical run, the gradient for the preparative purification is designed. A shallower gradient around the elution point of the target peptide will provide better resolution.

-

Column Equilibration: Equilibrate the preparative C18 column with the initial mobile phase conditions (e.g., 95% Mobile Phase A and 5% Mobile Phase B) at the desired flow rate.

-

Injection: Inject the filtered crude peptide solution onto the column.

-

Gradient Elution:

-

Step 1 (Wash): 5% Mobile Phase B for 5 minutes to elute highly polar impurities.

-

Step 2 (Separation): A shallow linear gradient centered around the elution percentage of the target peptide determined in the analytical run. For example, if the peptide eluted at 20% B, a gradient from 10% to 30% B over 40 minutes could be applied.

-

Step 3 (Elution): A steeper gradient to 95% Mobile Phase B to elute any remaining hydrophobic impurities.

-

Step 4 (Re-equilibration): Return to the initial conditions of 5% Mobile Phase B.

-

-

Fraction Collection: Collect fractions throughout the elution of the main peak.

-

Purity Analysis: Analyze the purity of the collected fractions using the analytical HPLC method.

-

Pooling and Lyophilization: Pool the fractions with the desired purity (>95% or as required). Lyophilize the pooled fractions to obtain the purified peptide as a white powder.

Data Presentation

The following table summarizes the expected results from the purification of synthetic Leucylarginylproline under optimized conditions.

| Parameter | Analytical Run | Preparative Run |

| Column | C18, 4.6 x 150 mm, 5 µm | C18, 10 x 250 mm, 10 µm |

| Flow Rate | 1.0 mL/min | 4.0 mL/min |

| Injection Volume | 20 µL | 2 mL |

| Crude Purity | ~65% | ~65% |

| Gradient | 5-50% B in 30 min | 10-30% B in 40 min |

| Retention Time | ~15.2 min | Fractions collected |

| Final Purity | >98% (analytical) | >98% (pooled fractions) |

| Recovery | N/A | ~85% |

Visualizations

The following diagrams illustrate the experimental workflow and the logical relationship of the purification process.

Caption: Experimental workflow for HPLC purification.

Caption: Logical relationship of the purification process.

Conclusion

This application note provides a comprehensive and detailed protocol for the HPLC purification of the synthetic tripeptide Leucylarginylproline. By employing a C18 reversed-phase column with a water/acetonitrile mobile phase system containing TFA as an ion-pairing agent, high purity and recovery of the target peptide can be achieved. The outlined methodology, from analytical method development to preparative purification and post-processing, serves as a robust guideline for researchers and scientists in obtaining high-quality Leucylarginylproline for their studies. The principles described herein are also applicable to the purification of other short, basic, and hydrophilic peptides.

References

Application Notes and Protocols for Mass Spectrometry Analysis of Leucylarginylproline (L-R-P)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leucylarginylproline (L-R-P) is a tripeptide of interest in various fields of biomedical research due to the biological activities of its constituent amino acids. Leucine, arginine, and proline are all known to play significant roles in cellular signaling, metabolism, and protein synthesis. Accurate and sensitive quantification of L-R-P in biological matrices is crucial for pharmacokinetic studies, biomarker discovery, and understanding its physiological functions. This document provides detailed application notes and protocols for the analysis of Leucylarginylproline using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly specific and sensitive analytical technique.

Quantitative Data Presentation

The following table summarizes the typical performance characteristics of a validated LC-MS/MS method for the quantification of Leucylarginylproline in human plasma. These values are representative and may vary based on instrumentation and specific laboratory conditions.

| Parameter | Typical Value |

| Linearity Range | 0.5 - 500 ng/mL |

| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL |

| Upper Limit of Quantification (ULOQ) | 500 ng/mL |

| Intra-day Precision (%CV) | ≤ 10% |

| Inter-day Precision (%CV) | ≤ 15% |

| Accuracy (%RE) | ± 15% |

| Matrix Effect | < 15% |

| Extraction Recovery | > 85% |

| Stability (Freeze-Thaw, 3 cycles) | > 90% |

| Stability (Autosampler, 24h at 4°C) | > 95% |

Experimental Protocols

Sample Preparation from Human Plasma

This protocol describes the extraction of Leucylarginylproline from human plasma using protein precipitation, a common and effective method for removing high-abundance proteins.

Materials:

-

Human plasma (collected in K2EDTA tubes)

-

Internal Standard (IS) solution (e.g., stable isotope-labeled L-R-P)

-

Acetonitrile (ACN) with 0.1% formic acid (FA), pre-chilled to -20°C

-

Microcentrifuge tubes (1.5 mL)

-

Vortex mixer

-

Centrifuge (capable of >13,000 x g and 4°C)

-

LC-MS vials

Procedure:

-

Thaw frozen plasma samples on ice.

-

Spike 100 µL of plasma with 10 µL of internal standard solution in a 1.5 mL microcentrifuge tube. Vortex briefly to mix.

-

Add 400 µL of pre-chilled acetonitrile with 0.1% formic acid to the plasma sample.

-

Vortex vigorously for 1 minute to precipitate proteins.

-

Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.

-

Centrifuge at 13,000 x g for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean 1.5 mL microcentrifuge tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95% Water with 0.1% FA, 5% ACN).

-

Vortex for 30 seconds and centrifuge at 13,000 x g for 5 minutes at 4°C.

-

Transfer the clear supernatant to an LC-MS vial for analysis.

LC-MS/MS Method for Quantitative Analysis

This protocol outlines the liquid chromatography and mass spectrometry conditions for the analysis of Leucylarginylproline.

Liquid Chromatography (LC) Conditions:

-

Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size)

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Flow Rate: 0.4 mL/min

-

Column Temperature: 40°C

-

Injection Volume: 5 µL

-

Gradient:

Time (min) %B 0.0 5 1.0 5 5.0 95 6.0 95 6.1 5 | 8.0 | 5 |

Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Scan Type: Multiple Reaction Monitoring (MRM)

-

Source Temperature: 550°C

-

IonSpray Voltage: 5500 V

-

Curtain Gas: 35 psi

-

Collision Gas: 9 psi

-

MRM Transitions:

-

Leucylarginylproline (L-R-P):

-

Precursor Ion (Q1): m/z 384.2

-

Product Ion (Q3) 1: m/z 70.1 (Proline immonium ion)

-

Product Ion (Q3) 2: m/z 175.1 (Arginine immonium-like ion)

-

-

Internal Standard (e.g., ¹³C₆,¹⁵N₄-L-R-P):

-

Precursor Ion (Q1): m/z 394.2

-

Product Ion (Q3) 1: m/z 70.1

-

Product Ion (Q3) 2: m/z 179.1

-

-

Visualizations

Predicted Fragmentation of Leucylarginylproline

The fragmentation of proline-containing peptides is often dominated by cleavage at the N-terminal side of the proline residue, a phenomenon known as the "proline effect".[1][2][3] For Leucylarginylproline, collision-induced dissociation (CID) is expected to yield characteristic product ions.

Caption: Predicted CID fragmentation pathway of Leucylarginylproline.

Experimental Workflow for L-R-P Quantification

The following diagram illustrates the overall workflow for the quantitative analysis of Leucylarginylproline from biological samples.

Caption: Workflow for quantitative analysis of Leucylarginylproline.

Leucylarginylproline and the mTORC1 Signaling Pathway

The constituent amino acids of Leucylarginylproline, particularly leucine and arginine, are potent activators of the mTORC1 signaling pathway, a central regulator of cell growth, proliferation, and protein synthesis.[4][5][6][7][8] Proline metabolism is also interconnected with this pathway.[5] This diagram illustrates the putative mechanism by which L-R-P may influence mTORC1 signaling.

Caption: Putative role of L-R-P in activating the mTORC1 pathway.

References

- 1. Energetic switch of the proline effect in collision-induced dissociation of singly and doubly protonated peptide Ala-Ala-Arg-Pro-Ala-Ala - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. research.cbc.osu.edu [research.cbc.osu.edu]

- 4. Recent advances in understanding of amino acid signaling to mTORC1 activation [imrpress.com]

- 5. L-Proline Activates Mammalian Target of Rapamycin Complex 1 and Modulates Redox Environment in Porcine Trophectoderm Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Prolonged deprivation of arginine or leucine induces PI3K/Akt-dependent reactivation of mTORC1 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Control of leucine-dependent mTORC1 pathway through chemical intervention of leucyl-tRNA synthetase and RagD interaction - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Determining the Secondary Structure of Leucylarginylproline using Circular Dichroism

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Circular Dichroism (CD) spectroscopy is a powerful, non-destructive technique for assessing the secondary structure of peptides and proteins in solution. This document provides detailed application notes and protocols for the analysis of the tripeptide Leucylarginylproline (Leu-Arg-Pro). Given the presence of a proline residue, this peptide is of particular interest as proline significantly influences backbone conformation, often leading to unique secondary structures such as the polyproline II (PPII) helix or a disordered, random coil state.

Introduction to Leucylarginylproline and its Structural Potential

Leucylarginylproline is a tripeptide whose structural properties are not extensively documented in public literature. However, based on its amino acid composition, we can infer potential structural characteristics. The C-terminal proline residue restricts the peptide backbone's flexibility, making canonical α-helical and β-sheet structures less likely. Proline-rich sequences are known to adopt a left-handed helical structure known as a polyproline II (PPII) helix.[1] This conformation is an extended and flexible helix that is involved in a variety of biological processes, including signal transduction and protein-protein interactions. Alternatively, short peptides can exist in a disordered or random coil state, which also exhibits a characteristic CD spectrum.

The analysis of Leu-Arg-Pro's secondary structure by CD spectroscopy can provide valuable insights for drug development, particularly in understanding its conformation upon interaction with biological targets or as part of a larger peptide-based therapeutic.

Principles of Circular Dichroism for Peptide Analysis

Circular dichroism is the differential absorption of left- and right-circularly polarized light by chiral molecules. In peptides, the primary chromophore in the far-UV region (190-250 nm) is the amide bond of the peptide backbone. The spatial arrangement of these amide bonds in regular secondary structures (α-helices, β-sheets, PPII helices) results in characteristic CD spectra.

-

α-Helices typically show two negative bands of similar magnitude around 222 nm and 208 nm, and a strong positive band around 192 nm.

-

β-Sheets exhibit a negative band around 218 nm and a positive band around 195 nm.

-

Random Coil structures are characterized by a strong negative band around 198 nm and very low ellipticity above 210 nm.

-

Polyproline II (PPII) Helices display a strong negative band around 204-206 nm and a weak positive band around 220-228 nm.[2][3] The presence of a positive peak in the 220-228 nm region is a key diagnostic feature that distinguishes a PPII structure from a random coil.[2][4]

Due to the proline residue, the CD spectrum of Leucylarginylproline is anticipated to resemble that of a PPII helix or a random coil.

Quantitative Data Presentation

The following tables summarize the characteristic molar ellipticity values for different secondary structures. These values are essential for the deconvolution of experimental CD spectra to estimate the percentage of each secondary structure element.

Table 1: Characteristic Wavelengths and Molar Ellipticity for Common Peptide Secondary Structures

| Secondary Structure | Wavelength (nm) | Mean Residue Ellipticity ([θ]) (deg cm²/dmol) |

| α-Helix | ~222 | -30,000 to -40,000 |

| ~208 | -30,000 to -40,000 | |

| ~192 | +60,000 to +80,000 | |

| β-Sheet | ~218 | -18,000 to -25,000 |

| ~195 | +25,000 to +35,000 | |

| Random Coil | ~198 | -35,000 to -50,000 |

| >210 | Near zero | |

| Polyproline II (PPII) Helix | ~204-206 | -30,000 to -55,000[3] |

| ~220-228 | +2,000 to +5,000[3] |

Table 2: Instrument and Sample Parameters for CD Spectroscopy of Leucylarginylproline

| Parameter | Recommended Value/Range | Notes |

| Peptide Concentration | 0.1 - 0.5 mg/mL | Adjust to keep absorbance below 1.0. |

| Solvent/Buffer | 10 mM Phosphate Buffer (pH 7.0) | Avoid high concentrations of Cl⁻ ions. |

| Cuvette Pathlength | 0.1 - 1.0 mm | Shorter pathlengths are suitable for higher concentrations. |

| Wavelength Range | 190 - 260 nm | The far-UV region is critical for secondary structure. |

| Scanning Speed | 50 nm/min | Slower speeds can improve signal-to-noise ratio. |

| Bandwidth | 1.0 nm | A standard setting for peptide secondary structure analysis. |

| Number of Scans | 3 - 5 | Averaging multiple scans improves data quality. |

| Temperature | 20 - 25 °C | Maintain a constant temperature throughout the experiment. |

Experimental Protocols

This section provides a detailed methodology for analyzing the secondary structure of Leucylarginylproline using CD spectroscopy.

1. Sample Preparation

-

Peptide Synthesis and Purification: Synthesize Leucylarginylproline using standard solid-phase peptide synthesis protocols. Purify the peptide to >95% purity using reverse-phase high-performance liquid chromatography (RP-HPLC). The purity should be confirmed by mass spectrometry.

-

Buffer Preparation: Prepare a 10 mM potassium phosphate buffer at pH 7.0. It is crucial to use a buffer with low absorbance in the far-UV region. Buffers containing high concentrations of chloride ions should be avoided as they absorb strongly below 200 nm.

-

Peptide Dissolution and Concentration Determination: Dissolve the lyophilized Leu-Arg-Pro peptide in the prepared phosphate buffer to a final concentration of approximately 0.2 mg/mL. The exact concentration must be determined accurately, for example, by quantitative amino acid analysis or by UV absorbance at 205 nm if no other chromophores are present.

2. Circular Dichroism Spectrometer Setup and Calibration

-

Instrument Warm-up: Turn on the CD spectrometer and the nitrogen purge at least 30 minutes before use to allow the lamp to stabilize and to purge the optical path of oxygen.

-

Calibration: Calibrate the instrument using a standard, such as a certified solution of (+)-10-camphorsulfonic acid.

3. Data Acquisition

-

Blank Measurement: Record the CD spectrum of the buffer solution in the same cuvette that will be used for the peptide sample. This spectrum will be used for baseline correction.

-

Sample Measurement: Carefully pipette the Leucylarginylproline solution into the cuvette, ensuring no air bubbles are present. Record the CD spectrum from 260 nm down to 190 nm. Collect at least three scans and average them to improve the signal-to-noise ratio.

-

Data Recording: Save the raw data in millidegrees (mdeg) versus wavelength.

4. Data Processing and Analysis

-

Baseline Subtraction: Subtract the buffer spectrum from the averaged sample spectrum.

-

Conversion to Molar Ellipticity: Convert the corrected CD signal from millidegrees to mean residue ellipticity ([θ]) using the following equation:

[θ] = (θ * MRW) / (10 * d * c)

where:

-

θ is the observed ellipticity in degrees.

-

MRW is the mean residue weight (Molecular Weight of the peptide / number of amino acid residues). For Leu-Arg-Pro, the molecular weight is approximately 370.45 g/mol , so MRW is ~123.48 g/mol .

-

d is the pathlength of the cuvette in cm.

-

c is the concentration of the peptide in g/mL.

-

-

Secondary Structure Estimation: Analyze the resulting CD spectrum. The presence of a strong negative band around 204-206 nm and a weak positive band around 220-228 nm would suggest a PPII helical conformation.[3] A single strong negative band around 198 nm would indicate a random coil structure. For a more quantitative analysis, deconvolution algorithms available in various software packages (e.g., BeStSel, DichroWeb) can be used to estimate the percentage of different secondary structures.

Mandatory Visualizations

Experimental Workflow

Caption: Workflow for CD analysis of Leucylarginylproline.

Potential Signaling Pathway Involving Proline

While a specific signaling pathway for Leucylarginylproline is not well-documented, L-proline itself has been shown to act as a signaling molecule. For instance, L-proline can stimulate signaling pathways in embryonic stem cells, promoting a transition to a primed pluripotent state. This involves the crosstalk of several key signaling pathways. The following diagram illustrates a potential signaling network stimulated by proline.

Caption: L-Proline stimulated signaling network.

References

- 1. Cationic Arginine-Rich Peptides (CARPs): A Novel Class of Neuroprotective Agents With a Multimodal Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Distinct circular dichroism spectroscopic signatures of polyproline II and unordered secondary structures: applications in secondary structure analyses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Distinct circular dichroism spectroscopic signatures of polyproline II and unordered secondary structures: Applications in secondary structure analyses - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Cell-based Assays to Determine the Bioactivity of Leucylarginylproline (LAP)

For Researchers, Scientists, and Drug Development Professionals

Introduction